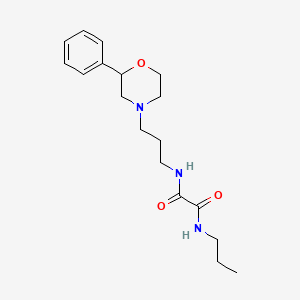
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide, also known as PPNP, is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC is a group of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and cardiovascular diseases. PPNP has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mechanism of Action
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide selectively inhibits the activity of PKC enzymes by binding to the ATP-binding site of the enzyme. PKC plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and cardiovascular diseases. By inhibiting the activity of PKC, N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide has the potential to modulate these cellular processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide has been shown to inhibit the activity of PKC enzymes in vitro and in vivo. In preclinical studies, N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide has been shown to inhibit the growth and proliferation of cancer cells, improve insulin sensitivity and glucose metabolism, and provide cardioprotective effects in animal models of myocardial infarction and heart failure. However, the exact biochemical and physiological effects of N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide are still under investigation.
Advantages and Limitations for Lab Experiments
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide has several advantages as a research tool. It is a potent and selective inhibitor of PKC enzymes, which makes it a valuable tool for studying the role of PKC in various cellular processes. N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide is also relatively easy to synthesize, and it has a high purity, which makes it suitable for in vitro and in vivo studies. However, N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide has some limitations as a research tool. It has a short half-life, which makes it difficult to administer in vivo. N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide also has low solubility in water, which can limit its use in some experimental settings.
Future Directions
For N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide research include investigating its effects on other cellular processes, such as inflammation and immune response, and exploring its potential as a combination therapy with other drugs. Additionally, further studies are needed to optimize the synthesis and formulation of N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide for in vivo use.
Synthesis Methods
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide can be synthesized by reacting N-propyl oxalamide with 3-(2-phenylmorpholino)propylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide as a white solid with a purity of more than 95%.
Scientific Research Applications
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide has also been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. In addition, N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide has been investigated for its potential cardioprotective effects in animal models of myocardial infarction and heart failure.
properties
IUPAC Name |
N'-[3-(2-phenylmorpholin-4-yl)propyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-2-9-19-17(22)18(23)20-10-6-11-21-12-13-24-16(14-21)15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMGHXFBFHHNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCCN1CCOC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2904050.png)

![Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate;hydrochloride](/img/structure/B2904052.png)
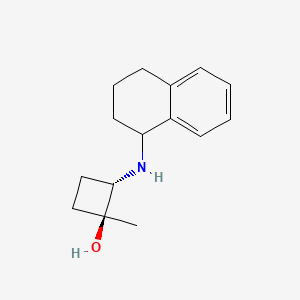
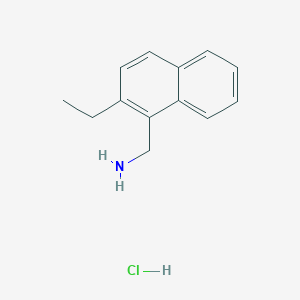
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2904058.png)
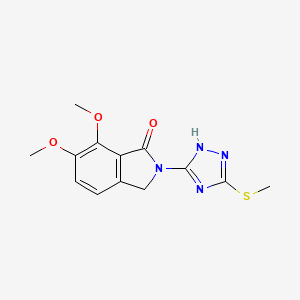
![N-{[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methyl}but-2-ynamide](/img/structure/B2904064.png)
![3-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2904066.png)

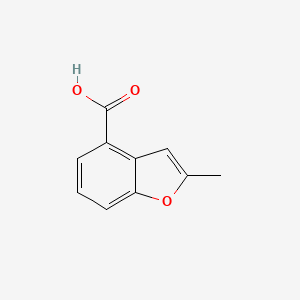

![3-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid](/img/structure/B2904072.png)
![3-Tert-butyl-9-methyl-1,7-bis(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2904073.png)